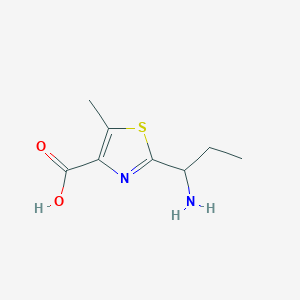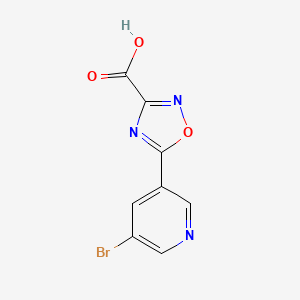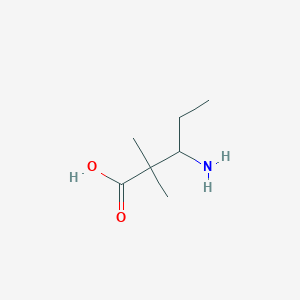
3-Amino-2,2-dimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,2-dimethylpentanoic acid, also known as γ-Methyl-L-leucine, is an amino acid derivative with the molecular formula C7H15NO2. This compound is characterized by the presence of an amino group (-NH2) attached to the third carbon of a pentanoic acid backbone, with two methyl groups attached to the second carbon. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethylpentanoic acid can be achieved through several methods. One common approach involves the use of hydroxymethyl trimethylacetic acid as a starting material. This compound undergoes esterification, protection, and ammonolysis to yield 3-amino-2,2-dimethylpropionamide . Another method involves the reaction of 1-nitro iso-butylene with potassium cyanide, followed by reduction with iron powder under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of cyanoacetamide as a raw material. This compound is alkylated with two methyl groups, followed by catalytic hydrogenation or the addition of a reducing agent to obtain the desired product . This method is advantageous due to its cost-effectiveness, high yield, and simplicity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2,2-dimethylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The amino group (-NH2) and carboxyl group (-COOH) present in the molecule make it reactive under different conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives, such as N-alkylated or N-acylated products.
Aplicaciones Científicas De Investigación
3-Amino-2,2-dimethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 3-Amino-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxyl group can form covalent bonds with other molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3,3-dimethylpentanoic acid: This compound has a similar structure but differs in the position of the amino group.
3-Amino-2,2-dimethylpropanoic acid: Another structurally related compound with a shorter carbon chain.
L-isovaline: An amino acid with a similar branched structure but different functional groups.
Uniqueness
3-Amino-2,2-dimethylpentanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its non-proteinogenic nature also sets it apart from other amino acids, making it a valuable tool in research and industrial applications.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
3-amino-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4-5(8)7(2,3)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) |
Clave InChI |
WCQRSICZSNMTGE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-chlorophenyl)methyl]thian-3-amine](/img/structure/B15274986.png)
![7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274989.png)


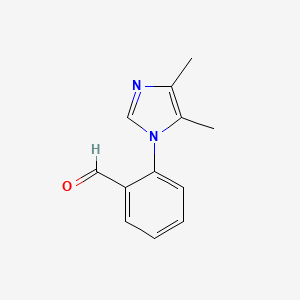
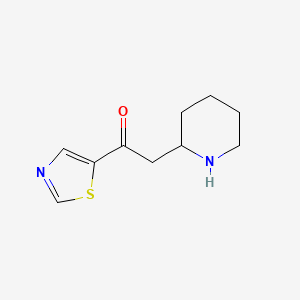
![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
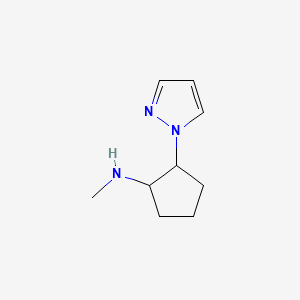
![1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL](/img/no-structure.png)

